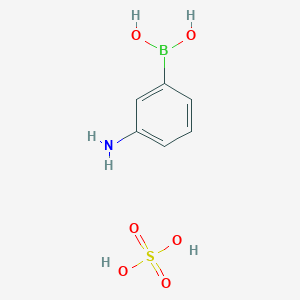

3-Aminophenylboronic Acid Hemisulfate

概要

説明

メタアミノフェニルボロン酸は、アニリンおよび置換アニリンのクラスに属する有機化合物です。アミノベンゼン部分とボロン酸基を含んでいます。 この化合物は、化学、生物学、医学などのさまざまな分野における独自の化学的性質とその応用で知られています .

準備方法

合成経路と反応条件

メタアミノフェニルボロン酸は、いくつかの方法で合成できます。 一般的な方法の1つは、3-ニトロフェニルボロン酸を、水素ガス下でパラジウム炭素(Pd / C)などの還元剤と反応させてメタアミノフェニルボロン酸を得る方法です . 別の方法には、ボロン酸誘導体とアミノ化反応を使用して、フェニル環にアミノ基を導入する方法があります .

工業的製造方法

メタアミノフェニルボロン酸の工業的製造は、通常、上記と同様の方法を使用した大規模合成を含みます。 プロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器と高度な精製技術が含まれます .

化学反応解析

反応の種類

メタアミノフェニルボロン酸は、さまざまなタイプの化学反応を受けます。これには以下が含まれます。

酸化: アミノ基は、ニトロソまたはニトロ誘導体を形成するために酸化できます。

還元: ニトロ基は、アミノ基に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)や、パラジウム触媒を使用した水素ガス(H₂)などの還元剤が一般的に使用されます。

置換: 鈴木-宮浦カップリング反応は、通常、適切な溶媒の存在下で、パラジウム触媒と炭酸カリウム(K₂CO₃)などの塩基を使用します.

形成される主な生成物

酸化: ニトロソおよびニトロ誘導体。

還元: アミノ誘導体。

化学反応の分析

Types of Reactions

M-Aminophenylboronic Acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the coupling partner.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₄B₂N₂O₈S

- Molecular Weight : Approximately 367.94 g/mol

- Appearance : White crystalline powder, soluble in water

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

APB-HS is widely used as a reagent in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is catalyzed by palladium complexes, allowing for the efficient synthesis of complex organic molecules with high regioselectivity .

Functionalization of Polymers

The boronic acid group in APB-HS can be further functionalized to create boronate-functionalized monomers. These monomers are crucial for preparing high-quality polymer films with desirable properties for various applications, including electronics and coatings.

| Application Area | Specific Use |

|---|---|

| Organic Chemistry | Suzuki-Miyaura coupling for C-C bond formation |

| Material Science | Synthesis of boronate-functionalized polymers |

Biological Applications

Boronate Affinity Chromatography

APB-HS is employed in the purification of proteins and antibodies through boronate affinity chromatography. This method takes advantage of the compound's ability to selectively bind cis-diols present in glycoproteins, facilitating their separation from other biomolecules .

Drug Delivery Systems

Research indicates potential applications of APB-HS in drug delivery systems due to its interaction with glycosylated biomolecules. Its reversible binding capabilities can be harnessed to improve the targeting and release profiles of therapeutic agents .

Sensor Development

Glucose Sensing

APB-HS has been utilized in the development of phenylboronic acid-functionalized inverse opal hydrogels designed for glucose sensing within microfluidic flow cells. This application demonstrates its utility in biosensors that require specificity to saccharides .

| Application Area | Specific Use |

|---|---|

| Biosensing | Glucose sensing using functionalized hydrogels |

| Diagnostics | Development of diagnostic tools based on diol interactions |

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of APB-HS as a key building block in synthesizing functionalized polymers through Suzuki-Miyaura coupling. The resulting polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for advanced material applications.

Case Study 2: Protein Purification

In a research project focusing on protein purification, APB-HS was successfully employed to isolate glycosylated proteins from complex biological mixtures. The study highlighted the efficiency of boronate affinity chromatography using APB-HS, achieving high purity levels necessary for downstream applications in therapeutic development .

作用機序

メタアミノフェニルボロン酸は、ジオールやその他の求核剤と可逆的な共有結合を形成する能力を通じて効果を発揮します。この相互作用は、アフィニティークロマトグラフィーやセンシングアプリケーションでの使用に不可欠です。 ボロン酸基は、生体分子のジオール基と相互作用して、さまざまな用途で簡単に操作できる安定な複合体を形成します .

類似化合物の比較

類似化合物

フェニルボロン酸: アミノ基がなく、特定の用途では汎用性が低くなります。

4-アミノフェニルボロン酸: 類似の構造ですが、アミノ基がパラ位にあり、反応性と用途が異なります。

2-アミノフェニルボロン酸: アミノ基がオルト位にあり、化学的性質と用途に影響を与えます.

独自性

メタアミノフェニルボロン酸は、同じ芳香環にアミノ基とボロン酸基の両方が存在するため、ユニークです。 この二重の機能により、幅広い化学反応に関与することができ、さまざまな科学的および産業的用途で非常に価値のあるものになります .

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the amino group, making it less versatile in certain applications.

4-Aminophenylboronic Acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.

2-Aminophenylboronic Acid: The amino group is in the ortho position, affecting its chemical properties and uses.

Uniqueness

M-Aminophenylboronic Acid is unique due to the presence of both the amino and boronic acid groups on the same aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly valuable in various scientific and industrial applications .

生物活性

3-Aminophenylboronic acid hemisulfate (APBA) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique properties, particularly its ability to interact with biomolecules. This article presents a comprehensive overview of the biological activity of APBA, including its mechanisms of action, applications in biosensing and drug delivery, and relevant case studies.

This compound is characterized by the presence of a boronic acid functional group, which allows it to form reversible covalent bonds with diols. This property is crucial for its biological activities, particularly in the context of glucose sensing and drug formulation.

Mechanisms of Biological Activity

- Glucose Recognition : APBA has been extensively studied for its ability to selectively bind glucose and other diols. The binding mechanism involves the formation of boronate esters, which can be exploited in glucose-sensitive applications such as drug delivery systems and biosensors .

- Anticancer Activity : Research indicates that APBA can inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cytotoxic effects on cancer cells, making it a candidate for anticancer therapies. Studies have shown that derivatives of APBA exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

- Inhibition of Bacterial Virulence : APBA has been identified as a potential inhibitor of bacterial virulence factors. Its ability to interfere with the function of certain enzymes in bacteria like Staphylococcus aureus suggests its role in combating bacterial infections .

Applications in Biosensing

The unique properties of APBA make it suitable for use in biosensors. For example:

- Glucose Sensors : Modified electrodes incorporating APBA have demonstrated high sensitivity and selectivity for glucose detection. These sensors operate effectively in physiological conditions, making them ideal for monitoring blood glucose levels in diabetic patients .

- Electrochemical Biosensors : Studies have shown that APBA can be used to develop electrochemical sensors capable of detecting low concentrations of analytes with high specificity, which is essential for clinical diagnostics .

Case Study 1: Glucose-Responsive Nanogels

A study reported the synthesis of glucose-responsive nanogels using APBA as a recognition element. These nanogels exhibited significant swelling behavior in response to glucose concentrations, demonstrating their potential application in targeted drug delivery systems .

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer properties of APBA derivatives against human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the disruption of microtubule dynamics .

Case Study 3: Bacterial Inhibition

Research highlighted the role of APBA in inhibiting virulence factors in Staphylococcus aureus. The compound was shown to interfere with bacterial metabolism, leading to reduced virulence and increased susceptibility to antibiotics .

Summary Table of Biological Activities

特性

IUPAC Name |

(3-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZFEHDNIAQMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

280563-63-5 | |

| Record name | Poly(3-aminophenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10867227 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30418-59-8, 66472-86-4 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboric acid hemisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (m-aminophenyl)metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Aminophenylboronic acid hemisulfate interact with graphene oxide, and what are the resulting effects?

A1: this compound (PABA) interacts with graphene oxide (GO) through a combination of mechanisms. In the research presented [], PABA acts as a mediating agent during the chemical reduction of GO to reduced graphene oxide (RGO). This process occurs in a basic solution where PABA, a pH-responsive polymer, exhibits good solubility. The presence of PABA during the reduction prevents the irreversible aggregation of RGO, which typically occurs due to increased hydrophobicity upon deoxygenation. This suggests that PABA adsorbs onto the GO surface, likely through a combination of π-π interactions with the aromatic rings of GO and hydrogen bonding with oxygen-containing functional groups.

Q2: What makes this compound suitable for creating pH-responsive graphene dispersions?

A2: The unique properties of this compound (PABA) make it well-suited for creating pH-responsive graphene dispersions. As a weak polyelectrolyte, PABA's molecular conformation and, consequently, its solubility are directly influenced by pH changes []. At higher pH values, PABA exists in a more ionized state, increasing its water solubility and facilitating its interaction with graphene oxide. This interaction stabilizes the graphene dispersion. Conversely, at lower pH values, PABA becomes less ionized and less soluble in water, leading to a change in its conformation and weakening its interaction with graphene. This allows the graphene sheets to aggregate, resulting in a pH-responsive system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。